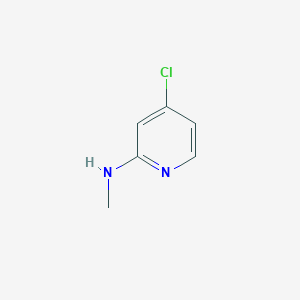

4-chloro-N-methylpyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMQNXMUEQVQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627844 | |

| Record name | 4-Chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782439-26-3 | |

| Record name | 4-Chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Chloro-N-methylpyridin-2-amine: A Technical Guide for Chemical Researchers

Abstract: This document provides a comprehensive technical overview of 4-chloro-N-methylpyridin-2-amine, a key building block in synthetic chemistry, particularly in the development of pharmacologically active compounds. This guide covers its chemical identity, physicochemical properties, a detailed synthetic protocol, key applications, and essential safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

4-Chloro-N-methylpyridin-2-amine is a substituted pyridine derivative. Its unique structure, featuring a chlorine atom and a methylamino group on the pyridine ring, makes it a versatile intermediate for further chemical modifications.

Molecular Formula: C₆H₇ClN₂[2]

Molecular Weight: 142.59 g/mol [2]

Table 1: Physicochemical Properties of 4-chloro-N-methylpyridin-2-amine

| Property | Value | Source |

| CAS Number | 782439-26-3 | [1][2] |

| Molecular Formula | C₆H₇ClN₂ | [2][3] |

| Molecular Weight | 142.59 g/mol | [2][3] |

| Purity | Typically ≥98% | [2] |

| MDL Number | MFCD08447077 | [2] |

Synthesis and Reactivity

The synthesis of 4-chloro-N-methylpyridin-2-amine and its analogs can be achieved through various synthetic routes. A common approach involves the amination of a corresponding dichloropyridine precursor. The reactivity of this compound is primarily centered around the nucleophilic substitution of the chlorine atom and reactions involving the secondary amine.

Illustrative Synthetic Pathway

A representative synthesis involves the reaction of a precursor like 4-chloropyridine-2-formic acid, which is first converted to an activated species (e.g., an acid chloride or ester) and then reacted with an aqueous solution of methylamine.[4] This method is advantageous as it often uses readily available starting materials and can provide high yields.[4]

Sources

- 1. 4-Chloro-N-methylpyridin-2-amine | 782439-26-3 [sigmaaldrich.com]

- 2. CAS 782439-26-3 | 4-Chloro-N-methylpyridin-2-amine - Synblock [synblock.com]

- 3. 4-Chloro-6-methylpyridin-2-amine | C6H7ClN2 | CID 19050509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

Synthesis and characterization of 4-chloro-N-methylpyridin-2-amine

An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chloro-N-methylpyridin-2-amine, a key intermediate in the development of various pharmaceutical compounds. Addressed to researchers, chemists, and professionals in drug development, this document details a robust synthetic methodology grounded in the principles of nucleophilic aromatic substitution. We offer field-proven insights into experimental choices, a complete step-by-step protocol, and a thorough guide to the analytical characterization of the final product. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Significance

4-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and process development. Its structure is a common scaffold found in a variety of biologically active molecules. The strategic placement of the chloro, methyl, and amino functional groups makes it a versatile building block for creating more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. For instance, it is a crucial precursor for the synthesis of Sorafenib, an anti-cancer drug. A reliable and scalable synthesis is therefore of paramount importance for both laboratory-scale research and industrial production.

This guide focuses on a common and efficient synthetic route starting from the readily available precursor, 2,4-dichloropyridine. The core of this transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in heterocyclic chemistry.

Synthetic Methodology and Mechanistic Insights

The preparation of 4-chloro-N-methylpyridin-2-amine is most effectively achieved via the direct amination of 2,4-dichloropyridine with methylamine. This approach is favored for its atom economy and straightforward execution.

Causality of Experimental Design: The SNAr Reaction

The pyridine ring is an electron-deficient heterocycle. The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions. This inherent electronic property makes the pyridine ring susceptible to attack by nucleophiles, especially when further activated by electron-withdrawing groups like halogens.

In the case of 2,4-dichloropyridine, both the C2 and C4 positions are activated for nucleophilic aromatic substitution. However, the C2 position is generally more electrophilic due to its proximity to the ring nitrogen. Consequently, reaction with a nucleophile like methylamine proceeds with high regioselectivity, favoring substitution at the 2-position over the 4-position.

Reaction Mechanism

The reaction proceeds through a classic SNAr mechanism, which involves two key steps:

-

Nucleophilic Attack: The methylamine nucleophile attacks the electron-deficient C2 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the ring nitrogen.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion from the C2 position, which acts as a good leaving group.

This mechanistic pathway is visualized in the diagram below.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a detailed, step-by-step methodology. The inclusion of in-process checks and final characterization ensures the integrity and validity of the results.

Materials and Reagents

-

2,4-Dichloropyridine (99%)

-

Methylamine (40 wt. % solution in H₂O)

-

Ethanol (200 proof)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

Synthetic Procedure

The overall experimental workflow is depicted below.

4-chloro-N-methylpyridin-2-amine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-N-methylpyridin-2-amine

Authored by: A Senior Application Scientist

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Building Block

In the landscape of modern drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, 4-chloro-N-methylpyridin-2-amine (CAS 782439-26-3) is a versatile intermediate, valued for its specific reactivity and structural motifs.[1] Its precise molecular structure, defined by the placement of chloro, methylamino, and pyridine ring systems, dictates its utility in synthesizing more complex target molecules.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites in any research and development pipeline. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of 4-chloro-N-methylpyridin-2-amine. We will move beyond a mere listing of data points, delving into the causality behind the spectral features and the logic of experimental design, providing field-proven insights for researchers, scientists, and drug development professionals.

Caption: Molecular Structure of 4-chloro-N-methylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), we can map the connectivity and chemical environment of every atom.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for a wide range of organic molecules. However, for aminopyridines, the amine proton (-NH) signal can be broad and difficult to observe. Dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it forms hydrogen bonds with the N-H proton, slowing its exchange rate and resulting in a sharper, more easily identifiable peak. For this guide, we will reference data typically acquired in DMSO-d₆ to ensure all protons are clearly resolved.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-chloro-N-methylpyridin-2-amine and dissolve it in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire at least 16 scans.

-

Set a spectral width of approximately 12 ppm, centered at 6 ppm.

-

Use a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire several thousand scans due to the low natural abundance of ¹³C.

-

Use proton decoupling to produce a spectrum of singlets.

-

Set a spectral width of approximately 200 ppm.

-

Data Presentation: Expected NMR Spectral Data

| ¹H NMR (400 MHz, DMSO-d₆) | Assignment | ¹³C NMR (100 MHz, DMSO-d₆) | Assignment |

| δ (ppm) | Multiplicity, J (Hz), Integration | δ (ppm) | Carbon |

| ~7.95 | Doublet, J ≈ 5.2 Hz, 1H | ~159.5 | C2 (C-NHCH₃) |

| ~6.80 | Doublet, J ≈ 5.2 Hz, 1H | ~150.0 | C6 |

| ~6.65 | Singlet (or narrow doublet), 1H | ~149.0 | C4 (C-Cl) |

| ~6.50 | Quartet (broad), J ≈ 5.0 Hz, 1H | ~110.5 | C5 |

| ~2.85 | Doublet, J ≈ 5.0 Hz, 3H | ~105.0 | C3 |

| ~29.0 | N-CH₃ |

Note: The chemical shifts (δ) are predicted based on analysis of similar structures and established substituent effects. Actual experimental values may vary slightly.[2][3][4][5]

Authoritative Grounding: Interpretation of NMR Spectra

¹H NMR Spectrum Analysis

-

Aromatic Region (6.5-8.0 ppm): The pyridine ring exhibits three distinct proton signals. The proton at C6 (~7.95 ppm) is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. It appears as a doublet, coupled to the proton at C5. The proton at C5 (~6.80 ppm) will also be a doublet from this coupling. The C3 proton (~6.65 ppm) is adjacent to two substituents and is expected to appear as a singlet or a very narrowly split doublet.

-

Amine and Methyl Region (2.5-7.0 ppm): The N-H proton signal (~6.50 ppm) is often broadened by quadrupole effects from the nitrogen atom and will show coupling to the methyl protons, resulting in a quartet.[6] The N-methyl protons (~2.85 ppm) will, in turn, be split into a doublet by the N-H proton. This coupling is a definitive confirmation of the N-methylamino group's integrity.

¹³C NMR Spectrum Analysis

The ¹³C spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

-

Aromatic Carbons: The carbon atoms directly attached to heteroatoms are the most deshielded. The C2 carbon, bonded to two nitrogen atoms (ring and amino), is predicted to be the most downfield (~159.5 ppm). The C4 carbon, bearing the chlorine atom, and the C6 carbon, adjacent to the ring nitrogen, will also be significantly downfield (~149-150 ppm).[7][8][9][10] The remaining C3 and C5 carbons will appear at higher fields (~105-111 ppm).

-

Aliphatic Carbon: A single signal in the upfield region (~29.0 ppm) is characteristic of the N-methyl group carbon.

Caption: A self-validating workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Analysis: Place a small amount of the solid 4-chloro-N-methylpyridin-2-amine directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3300 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~2950-2850 | C-H Stretch | Aliphatic (N-CH₃) |

| ~1640-1600 | C=C / C=N Stretch | Pyridine Ring |

| ~1580 | N-H Bend | Secondary Amine |

| ~1250 | C-N Stretch | Aryl-Amine |

| ~850-750 | C-Cl Stretch | Aryl Halide |

Authoritative Grounding: Interpretation of the IR Spectrum

The IR spectrum serves as a molecular fingerprint, confirming the presence of all key functional groups.

-

N-H and C-H Stretching Region (3400-2800 cm⁻¹): A distinct, moderately sharp peak around 3350 cm⁻¹ is a hallmark of the N-H stretch of a secondary amine.[11] This is clearly distinguished from the sharper peaks just above 3000 cm⁻¹ corresponding to aromatic C-H stretches and those just below 3000 cm⁻¹ from the aliphatic methyl C-H stretches.

-

Fingerprint Region (<1650 cm⁻¹): This complex region provides definitive structural confirmation. Strong absorptions around 1600 cm⁻¹ are characteristic of the pyridine ring C=C and C=N stretching vibrations.[12][13][14] The N-H bending vibration typically appears near 1580 cm⁻¹.[15] The presence of a C-N stretching band (~1250 cm⁻¹) and a C-Cl stretching band (~800 cm⁻¹) further validates the structure.[16]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers invaluable structural clues through the analysis of fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Method

For a relatively small and stable organic molecule like 4-chloro-N-methylpyridin-2-amine, Electron Ionization (EI) is the method of choice. It is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation. This fragmentation pattern is a unique signature that aids in structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Data Presentation: Expected Mass Spectrum Fragmentation

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 144 | ~33 | [M+2]⁺˙ (Isotope Peak) |

| 142 | 100 | [M]⁺˙ (Molecular Ion) |

| 127 | ~40 | [M - CH₃]⁺ |

| 107 | ~80 | [M - Cl]⁺ |

| 78 | ~25 | [C₅H₄N]⁺ (Pyridyl cation) |

Authoritative Grounding: Decoding the Fragmentation Pathway

The mass spectrum provides a wealth of structural information.

-

Molecular Ion (M⁺˙): The base peak is expected to be the molecular ion at m/z 142, corresponding to the molecular formula C₆H₇³⁵ClN₂. A crucial piece of evidence is the [M+2]⁺˙ peak at m/z 144, with an intensity approximately one-third of the M⁺˙ peak.[17] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).

-

Key Fragmentations: The energetically unstable molecular ion fragments in predictable ways.[18][19]

-

Loss of a Chlorine Radical (m/z 107): Cleavage of the C-Cl bond results in a highly stable fragment at m/z 107. This is often a very prominent peak.

-

Alpha-Cleavage (m/z 127): Cleavage of the C-N bond adjacent to the ring can lead to the loss of a methyl radical (•CH₃), yielding a fragment at m/z 127.[20][21]

-

Ring Fragmentation (m/z 78): Subsequent fragmentation can lead to the formation of a pyridyl cation or related structures.

-

Caption: Primary fragmentation pathways for 4-chloro-N-methylpyridin-2-amine in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification and structural verification of 4-chloro-N-methylpyridin-2-amine. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups (N-H, C-Cl, aromatic ring). Finally, mass spectrometry provides the definitive molecular weight and a characteristic fragmentation pattern that corroborates the overall structure. This integrated analytical approach forms a self-validating system, ensuring the high fidelity required for advanced research and development applications.

References

-

Contreras, R. H., & Tufro, M. F. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

-

Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

-

Jain, S. C., & Rivest, R. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 22(3), 117-119. Retrieved from [Link]

-

Kleinpeter, E. (1993). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

-

Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1094-1103. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

Prabavathi, N., & Krishnakumar, V. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Tsi Journals. Retrieved from [Link]

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from [Link]

-

Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Retrieved from [Link]

-

Mphahlele, M. J., Maluleka, M. M., & Mahlangu, T. P. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(2), M1382. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methylpyridin-2-amine. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine. Retrieved from [Link]

Sources

- 1. CAS 782439-26-3 | 4-Chloro-N-methylpyridin-2-amine - Synblock [synblock.com]

- 2. 2-Amino-4-chloropyridine(19798-80-2) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chloro-4-picoline(3678-62-4) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chimia.ch [chimia.ch]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline | MDPI [mdpi.com]

- 17. jcsp.org.pk [jcsp.org.pk]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. scienceready.com.au [scienceready.com.au]

- 21. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 4-chloro-N-methylpyridin-2-amine in Organic Solvents: A Framework for Prediction and Experimental Verification

An In-depth Technical Guide

Abstract: The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that governs their behavior in reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-chloro-N-methylpyridin-2-amine, a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of molecular structure and intermolecular forces. Furthermore, it provides a detailed, field-proven experimental protocol for determining equilibrium solubility, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility to optimize their scientific workflows.

Introduction: The Critical Role of Solubility

4-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative utilized in the synthesis of various compounds in the pharmaceutical and agrochemical industries. Understanding its solubility is not merely an academic exercise; it is fundamental to its practical application. The choice of solvent directly impacts reaction rates and outcomes, the efficiency of purification techniques like crystallization, and the ability to formulate the compound for its intended use. In drug development, poor solubility can be a major obstacle, leading to low bioavailability and unpredictable dosing.[1][2]

This guide will first deconstruct the molecular features of 4-chloro-N-methylpyridin-2-amine to predict its behavior in various solvent classes. It will then provide the authoritative methodology to empirically verify these predictions, ensuring a robust and validated understanding.

Molecular Structure Analysis and Physicochemical Properties

To understand solubility, one must first understand the molecule itself. The structure of 4-chloro-N-methylpyridin-2-amine combines several functional groups that dictate its polarity and potential for intermolecular interactions.

-

Chemical Structure:

-

IUPAC Name: 4-chloro-N-methylpyridin-2-amine

-

Molecular Formula: C₆H₇ClN₂

-

Molecular Weight: 142.59 g/mol

-

-

Key Functional Groups and Their Influence:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. Its lone pair of electrons can interact favorably with protic solvents.

-

Secondary Amine (-NHCH₃): This is the most influential group for hydrogen bonding. The nitrogen atom is a hydrogen bond acceptor, and the hydrogen atom is a potent hydrogen bond donor. This dual capability is a strong indicator of solubility in polar, protic solvents.

-

Chloro Group (-Cl): The electronegative chlorine atom creates a dipole, increasing the molecule's overall polarity. It can act as a weak hydrogen bond acceptor.

-

The combination of these features results in a polar molecule with significant capacity for engaging in strong intermolecular forces, particularly hydrogen bonding.[3][4]

Theoretical Principles: "Like Dissolves Like"

The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and engages in similar intermolecular forces.[3] For a solid to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together in their crystal lattice and the solvent molecules together.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. Due to the secondary amine and pyridine nitrogen, 4-chloro-N-methylpyridin-2-amine is expected to interact very favorably with these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have strong dipoles and can act as hydrogen bond acceptors but lack donor capabilities. They can effectively solvate the molecule by interacting with the N-H group and other dipoles.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The strong polar and hydrogen-bonding nature of 4-chloro-N-methylpyridin-2-amine is a significant mismatch, leading to poor solute-solvent interactions and, consequently, low solubility.

Below is a diagram illustrating the key intermolecular forces at play.

Caption: Predicted interactions between the solute and solvent classes.

Predicted Solubility Profile and Solvent Selection

Based on the theoretical principles, we can construct a predicted solubility profile to guide solvent selection for various applications. The following table classifies common organic solvents and predicts their efficacy for dissolving 4-chloro-N-methylpyridin-2-amine.

| Solvent Class | Solvent Example | Key Features | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Strong H-bond donor & acceptor | High | Excellent match for the solute's H-bond donor/acceptor sites, leading to strong solute-solvent interactions.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Strong dipole, H-bond acceptor | High to Moderate | Can accept H-bonds from the amine group and interact via strong dipole-dipole forces.[4] |

| Halogenated | Dichloromethane (DCM) | Intermediate polarity, weak H-bond acceptor | Moderate to Low | Can offer some dipole interactions but lacks the strong hydrogen bonding capability needed for high solubility. |

| Ethers | Tetrahydrofuran (THF) | Moderate polarity, H-bond acceptor | Moderate to Low | The ether oxygen can accept a hydrogen bond, but the largely non-polar hydrocarbon body limits overall compatibility. |

| Esters | Ethyl Acetate | Intermediate polarity, H-bond acceptor | Low | Similar to THF, offers some polar interactions but is not polar enough to effectively overcome the solute's crystal lattice energy. |

| Aromatic Hydrocarbon | Toluene | Non-polar | Very Low | Lacks the polarity and hydrogen bonding ability to effectively solvate the polar solute molecules.[5] |

| Aliphatic Hydrocarbon | Hexane, Heptane | Non-polar | Insoluble | Represents a complete mismatch in intermolecular forces, resulting in negligible solubility.[3] |

A Self-Validating Protocol for Equilibrium Solubility Determination

Predictions require experimental validation. The "shake-flask" method is the gold standard for determining equilibrium solubility, recommended by international guidelines for its reliability.[6][7] This protocol provides a self-validating system to obtain precise quantitative data.

Workflow for Shake-Flask Solubility Determination

Caption: Standard workflow for the shake-flask solubility method.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 4-chloro-N-methylpyridin-2-amine in a selected organic solvent at a specified temperature.

Materials:

-

4-chloro-N-methylpyridin-2-amine (solid)

-

Solvent of choice (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control[7]

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated quantitative analysis instrument (e.g., HPLC-UV)

Methodology:

-

Preparation: Add an excess amount of solid 4-chloro-N-methylpyridin-2-amine to a pre-weighed glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment. An estimated 10-20 mg is a typical starting point for a 2 mL solvent volume.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvent into the vial.

-

Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A period of 18 to 24 hours is standard.[2][8] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

-

Phase Separation: After equilibration, remove the vial and allow the solid to settle. To obtain a clear, particle-free supernatant, either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (PTFE is suitable for most organic solvents). This step is critical to avoid artificially high results from suspended microparticles.

-

-

Quantification:

-

Immediately take a known aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine its concentration.

-

-

Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Replication: The experiment should be performed in triplicate to ensure the precision and reliability of the results.[6]

Conclusion

References

[3] Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from Google. University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from the University of Calgary website. [9] De La Salle University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from De La Salle University website. [5] Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [10] University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from the University of Babylon website. [11] Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [4] Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [6] International Council for Harmonisation (ICH). (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from ICH website. [12] Community College of Baltimore County. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from CCBC website. Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets. Retrieved from Abraham Entertainment. [13] National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine. PubChem Compound Database. Retrieved from [Link] [7] World Health Organization (WHO). (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from WHO website. [8] BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website. [1] Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link] [2] Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. database.ich.org [database.ich.org]

- 7. who.int [who.int]

- 8. bioassaysys.com [bioassaysys.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. 4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3 | CID 12397680 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-chloro-N-methylpyridin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-chloro-N-methylpyridin-2-amine, a pyridine derivative of interest in medicinal chemistry and materials science. While a definitive published structure for this specific molecule is not yet available, this document synthesizes field-proven insights and protocols from closely related analogs to present a predictive and instructional framework for its crystallographic characterization. We will explore the synthesis, crystallization, and structural elucidation, offering a robust, self-validating system for researchers. The causality behind experimental choices is emphasized, providing a deeper understanding of the structure-property relationships in this class of compounds.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern pharmaceutical development and materials science. Their unique electronic properties and capacity for hydrogen bonding make them privileged scaffolds in drug design. The title compound, 4-chloro-N-methylpyridin-2-amine, is of particular interest due to the interplay of its substituent groups: the electron-withdrawing chlorine atom, the amino group capable of hydrogen bonding, and the methyl group influencing solubility and steric interactions. Elucidating its three-dimensional structure through single-crystal X-ray diffraction is paramount to understanding its chemical behavior and potential applications.[1][2] This guide will walk through the essential steps to achieve this, from synthesis to final structural analysis, drawing upon established methodologies for similar molecular systems.

Synthesis and Material Preparation

A logical and efficient synthesis pathway is the prerequisite for obtaining high-purity material suitable for crystallization. Based on established literature for similar compounds, a probable synthetic route is outlined below.

Proposed Synthesis of 4-chloro-N-methylpyridin-2-amine

A plausible approach to synthesize the title compound involves the reaction of a suitable pyridine precursor with methylamine. For instance, a method analogous to the synthesis of related N-substituted pyridines could be employed, potentially starting from 2,4-dichloropyridine and reacting it with methylamine.[3][4]

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dichloropyridine in an appropriate solvent such as tetrahydrofuran (THF).

-

Nucleophilic Substitution: Add a solution of methylamine (e.g., 2M in THF) dropwise to the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Chromatography: The crude product would then be purified by column chromatography on silica gel to yield pure 4-chloro-N-methylpyridin-2-amine.

-

Spectroscopic Verification: The identity and purity of the synthesized compound should be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization trials.[1][5]

Crystallization: The Art and Science of Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis.[6][7][8] For small organic molecules like 4-chloro-N-methylpyridin-2-amine, several classical methods can be employed. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Solvent Selection and Solubility Screening

A preliminary solubility test is crucial. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. A range of solvents with varying polarities should be tested.

Recommended Crystallization Techniques

-

Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9]

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[9]

-

Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower, to induce crystallization.

Detailed Protocol for Crystallization (Slow Evaporation from Methanol):

-

Dissolve a small amount of purified 4-chloro-N-methylpyridin-2-amine in methanol with gentle warming until a clear, saturated solution is obtained.

-

Filter the hot solution to remove any particulate matter.

-

Transfer the solution to a clean glass vial.

-

Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment and allow it to stand at room temperature.

-

Monitor the vial for the formation of single crystals over several days. Needle-like or block-shaped crystals are often suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.[10][11] The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

Experimental Workflow for Data Collection and Structure Solution:

Caption: Experimental workflow from synthesis to final crystal structure analysis.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[12]

Results: A Predictive Structural Analysis

As no published crystal structure for 4-chloro-N-methylpyridin-2-amine exists, we present a plausible set of crystallographic parameters based on the closely related compound, N-(4-Chlorophenyl)-4-methylpyridin-2-amine, for illustrative purposes.[12] This serves as a benchmark for what researchers might expect to find.

Table 1: Representative Crystallographic Data

| Parameter | Expected Value (based on an analog[12]) |

| Chemical Formula | C₆H₇ClN₂ |

| Formula Weight | 142.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~15.9 |

| b (Å) | ~4.0 |

| c (Å) | ~17.0 |

| β (°) | ~98.7 |

| Volume (ų) | ~1089 |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (%) | < 5 |

Discussion: Molecular Geometry and Intermolecular Interactions

The crystal structure of 4-chloro-N-methylpyridin-2-amine is expected to exhibit several key features. The pyridine ring will be essentially planar.[10][11] A significant structural parameter will be the dihedral angle between the pyridine ring and the plane of the amino substituent.

A critical aspect of the crystal packing will be the presence of intermolecular hydrogen bonds. It is highly probable that the amine hydrogen will form a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of centrosymmetric dimers.[12] This is a common motif in related crystal structures.[10]

Logical Relationship of Structural Features:

Caption: Relationship between molecular geometry and crystal packing.

Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of 4-chloro-N-methylpyridin-2-amine. By leveraging established protocols for synthesis, crystallization, and X-ray diffraction from analogous compounds, researchers are equipped with a robust methodology to elucidate the structure of this and other related small molecules. The predictive data and discussion on intermolecular interactions offer valuable insights for rational drug design and the development of new materials.

References

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1766-1784. Retrieved from [Link]

-

Zhang, L., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(49), 26846–26854. Retrieved from [Link]

-

EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

-

Abubakar, I. B., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(3), M1453. Retrieved from [Link]

-

Abdullah, Z., et al. (2010). N-(4-Chlorophenyl)-4-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2186. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.

-

Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3325. Retrieved from [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Google Patents. (n.d.). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2-Chloro-4-methylpyridin-3-amine: A Comprehensive Overview. Retrieved from [Link]

-

Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 4. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3 | CID 12397680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-(4-Chlorophenyl)-4-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activity of 4-chloro-N-methylpyridin-2-amine derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 4-Chloro-N-methylpyridin-2-amine Derivatives

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its myriad derivatives, the aminopyridine scaffold has garnered significant attention for its diverse biological activities. This technical guide focuses on the latent therapeutic potential of derivatives originating from 4-chloro-N-methylpyridin-2-amine. While this specific molecule is predominantly recognized as a key intermediate in the synthesis of multi-kinase inhibitors like Sorafenib, its structural framework is emblematic of a class of compounds with profound pharmacological promise.[1][2] This document synthesizes the existing body of research to provide an in-depth exploration of the potential biological activities, mechanisms of action, and structure-activity relationships of its derivatives, offering a valuable resource for researchers in drug discovery and development.

The 4-Chloro-N-methylpyridin-2-amine Scaffold: A Privileged Structure

The 4-chloro-N-methylpyridin-2-amine core represents a versatile platform for chemical modification. The pyridine ring offers a bioisosteric replacement for a phenyl group with the added advantage of an accepting nitrogen atom for hydrogen bonding, which can be crucial for target engagement. The substituents on this core—a chloro group at position 4, a methylamino group at position 2—provide distinct chemical handles and electronic properties that can be exploited in drug design. The chlorine atom, for instance, can serve as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups, or it can occupy a hydrophobic pocket within a target protein.[2] The 2-amino group is a key hydrogen bond donor and a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.

Synthetic Pathways to Functional Derivatives

The generation of a diverse library of derivatives from the 4-chloro-N-methylpyridin-2-amine scaffold is achievable through several established synthetic strategies. The primary route often involves the modification of the closely related and commercially available intermediate, 4-chloro-N-methylpicolinamide.

General Synthetic Workflow

A common pathway to biologically active derivatives, such as those resembling Sorafenib, involves a multi-step synthesis starting from picolinic acid. This process highlights the role of the chloro-substituted pyridine as a central building block.[1]

Caption: Inhibition of the Raf/MEK/ERK pathway.

Beyond the targets of Sorafenib, other aminopyridine and aminopyrimidine derivatives have shown potent inhibitory activity against a range of other kinases, including:

-

Checkpoint Kinase 1 (CHK1): Derivatives of 2-chloro-N-methylpyridin-4-amine have been developed as selective CHK1 inhibitors, which can abrogate DNA damage-induced cell cycle arrest, sensitizing cancer cells to chemotherapy. [3]* DNA-Dependent Protein Kinase (DNA-PK): Imidazo[4,5-c]pyridin-2-ones, which can be synthesized from chloro-aminopyridine precursors, are potent and selective inhibitors of DNA-PK, acting as radiosensitizers. [4]* Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs and HDACs have been developed from aminopyridine scaffolds, offering a synergistic approach to cancer therapy.

A range of derivatives based on related chloro-aminopyridine and chloro-aminopyrimidine scaffolds have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines.

| Derivative Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Quinazoline-chalcone | K-562 (Leukemia) | GI₅₀ | 0.622 | |

| Quinazoline-chalcone | HCT-116 (Colon) | GI₅₀ | 1.81 | |

| 4-Aminoquinoline | MDA-MB-468 (Breast) | IC₅₀ | Potent | [5] |

| 2-Amino-4-chloro-pyrimidine | HCT-116 (Colon) | EC₅₀ | 89.24 | [6] |

| 2-Amino-4-chloro-pyrimidine | MCF7 (Breast) | EC₅₀ | 89.37 | [6] |

| 4-Chloro-2-((oxadiazol-2-yl)amino)phenol | SNB-19 (CNS) | PGI | 65.12% | [2] |

GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; PGI: Percentage of Growth Inhibition.

Antimicrobial Activity

The utility of this scaffold extends beyond oncology. Schiff bases synthesized from 2-amino-4-chloropyridine have been shown to possess both antibacterial and antifungal properties. These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains, demonstrating that the aminopyridine core can be a valuable template for developing new anti-infective agents. [7]

Methodologies for Biological Evaluation

To assess the potential biological activities of novel 4-chloro-N-methylpyridin-2-amine derivatives, a series of standardized in vitro assays are essential.

In Vitro Kinase Panel Screening

Rationale: To determine the potency and selectivity of a new derivative as a kinase inhibitor, it is crucial to screen it against a broad panel of kinases. This provides a comprehensive profile of the compound's activity and potential off-target effects.

Protocol (Radiometric Assay, e.g., HotSpot™): [8]1. Preparation: Prepare a stock solution of the test compound in 100% DMSO. 2. Reaction Mixture: In a 96-well plate, combine the kinase, the appropriate substrate (e.g., a generic peptide), and ³³P-ATP at a concentration near the Kₘ for each specific kinase. 3. Incubation: Add the test compound at various concentrations (typically in a 10-dose response curve) to the reaction mixture. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes). 4. Termination: Stop the reaction by adding an acid solution (e.g., phosphoric acid). 5. Separation: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. 6. Washing: Wash the filters to remove unincorporated ³³P-ATP. 7. Detection: Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter. 8. Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

Rationale: The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines. It measures the metabolic activity of viable cells.

Protocol: [6]1. Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). 3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. 4. Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. 5. Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ or EC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Analysis of the various derivatives provides preliminary insights into the structure-activity relationships governing their biological effects:

-

Substitutions on the Pyridine Ring: The position and nature of substituents are critical. For instance, in a series of iNOS inhibitors based on 2-amino-4-methylpyridine, the 6-position was found to tolerate bulky groups, which could be exploited for attaching imaging moieties or improving potency. [9]* The Amine/Amide Moiety: The N-methyl group in the core structure is part of the N-methylpicolinamide moiety of Sorafenib. Modifications to this amide part, such as replacing the methyl group with larger alkyl or cycloalkyl groups, can significantly impact antiproliferative activity, sometimes improving it. [1]* The 4-Position Substituent: The chloro group at the 4-position is often replaced via SNAr to introduce the pharmacologically active portion of the molecule, as seen in the synthesis of Sorafenib analogs where a phenoxy group is installed. [2]The nature of the group introduced at this position is a primary determinant of the final biological target and potency.

Conclusion and Future Directions

The 4-chloro-N-methylpyridin-2-amine scaffold, while primarily known as a precursor to Sorafenib, is a highly privileged structure in its own right. The extensive body of research on its derivatives clearly indicates a vast potential for this chemical class in drug discovery. The primary avenue for therapeutic application appears to be in oncology, where the aminopyridine core serves as an excellent platform for designing potent kinase inhibitors. Future research should focus on:

-

Broad Kinome Profiling: Systematically screening derivatives against large kinase panels to identify novel and selective inhibitors for understudied kinases. [7]* Exploration of Other Therapeutic Areas: Building upon the preliminary findings in antimicrobial research to develop novel anti-infective agents.

-

ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like properties.

By leveraging the synthetic versatility and inherent biological predisposition of the 4-chloro-N-methylpyridin-2-amine scaffold, researchers are well-positioned to develop the next generation of targeted therapeutics.

References

-

Qureshi, F., Nawaz, M., Hisaindee, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 969436. [Link]

-

Dovbnya, D. V., Kysil, V. M., & Ivachtchenko, A. V. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(11), 13496-13511. [Link]

-

Lee, H., Kim, N., & Park, H. (2018). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573. [Link]

- Lifshitz, A., et al. (2009). Process for the preparation of sorafenib and salts thereof.

-

Matthews, T. P., McHardy, T., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9418-9434. [Link]

-

Golding, B. T., et al. (2019). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 62(22), 10349-10373. [Link]

-

Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]

-

St. Onge, R. P., et al. (2020). Strategy for lead identification for understudied kinases. ChemRxiv. [Link]

-

Abás, S., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(39), 24203-24217. [Link]

-

Zhang, L., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 57(15), 6578-6591. [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening Services. Retrieved from [Link]

-

Kumar, S., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5229-5236. [Link]

-

Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6123. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3 | CID 12397680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide | Atlantis Press [atlantis-press.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 4-Chloro-N-methylpyridin-2-amine

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, heteroaromatic building blocks are of paramount importance. Among these, substituted pyridines are privileged scaffolds due to their prevalence in biologically active molecules. 4-Chloro-N-methylpyridin-2-amine is a versatile synthetic intermediate whose value is derived directly from the reactivity of its C4-chloro substituent. The pyridine ring, being inherently electron-deficient, provides a unique electronic environment that dictates the chemical behavior of its substituents.

This technical guide offers an in-depth exploration of the reactivity of the chloro group in 4-chloro-N-methylpyridin-2-amine. We will dissect the electronic factors governing its behavior, provide detailed mechanistic insights, and present field-proven protocols for its two primary modes of transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.

The Electronic Landscape: Why the C4-Position is Primed for Reaction

To understand the reactivity of the C4-chloro group, one must first appreciate the electronic architecture of the parent molecule. The pyridine nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing effect (-I and -R) on the entire ring system. This effect renders the carbon atoms, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen), electrophilic and susceptible to nucleophilic attack.[1]

The substituents on the ring further modulate this reactivity:

-

N-methylpyridin-2-amine Group (C2): This group has a dual electronic nature. While the nitrogen atom is inductively withdrawing, its lone pair can be donated into the ring via resonance (+R effect), increasing electron density.

-

Chloro Group (C4): The chlorine atom is strongly electron-withdrawing by induction (-I effect) but weakly electron-donating by resonance (+R effect).

Crucially, for reactions involving nucleophilic attack at the C4 position, the overriding factor is the ability of the pyridine nitrogen to stabilize the resulting negatively charged intermediate. This stabilization is most effective when the attack occurs at the C2 or C4 positions, as the negative charge can be delocalized directly onto the electronegative nitrogen atom through resonance.[2][3] This makes the C4-chloro group an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for 4-chloro-N-methylpyridin-2-amine is the Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the C4 position makes it highly susceptible to attack by a wide range of nucleophiles.

Mechanism of Action: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the key to the reaction's feasibility. For attack at C4, the resulting negative charge is effectively stabilized by delocalization across the aromatic system and, most importantly, onto the ring nitrogen.[2][3] The subsequent, rapid elimination of the chloride ion restores aromaticity and yields the final product.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocol: General Procedure for SNAr

This protocol provides a robust starting point for reacting 4-chloro-N-methylpyridin-2-amine with various nucleophiles (e.g., secondary amines, alkoxides, thiols).

Materials:

-

4-Chloro-N-methylpyridin-2-amine (1.0 equiv)

-

Nucleophile (1.1 - 1.5 equiv)

-

Base (e.g., K₂CO₃, NaH, DIPEA, if required) (1.5 - 2.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloro-N-methylpyridin-2-amine and the chosen solvent.

-

If the nucleophile is an alcohol or thiol, add the base (e.g., NaH) and stir for 15-30 minutes at room temperature to form the corresponding alkoxide or thiolate in situ.

-

Add the nucleophile (or the pre-formed nucleophile solution) to the reaction mixture. If the nucleophile is an amine, a non-nucleophilic base like DIPEA may be added to scavenge the HCl generated.

-

Heat the reaction mixture to the desired temperature (typically 80-150 °C). The choice of temperature is critical; less reactive nucleophiles or substrates may require higher temperatures to proceed at a reasonable rate.[5]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent in vacuo and purify the crude product by flash column chromatography or recrystallization.

Causality Behind Choices:

-

Solvent: Polar aprotic solvents (DMF, DMSO) are chosen because they effectively solvate the reactants and, more importantly, help to stabilize the charged Meisenheimer complex, thereby accelerating the reaction.[5]

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy of the initial nucleophilic attack, especially for neutral nucleophiles like amines.

-

Inert Atmosphere: While not always strictly necessary for SNAr, it is good practice to prevent potential oxidative side reactions, especially when working with sensitive substrates or at high temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is a powerful tool for forming C-N, C-O, and C-S bonds, palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C and certain C-N bonds. Aryl chlorides are known to be less reactive in these transformations than their bromide or iodide counterparts, primarily due to the strength of the C-Cl bond, which makes the rate-limiting oxidative addition step more challenging.[6] However, with modern catalyst systems, 4-chloro-N-methylpyridin-2-amine is a competent coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl bonds.[7] Simple chloropyridines react smoothly under appropriate conditions.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1.1. Comparative Data: Suzuki Coupling Conditions for Chloropyridines

The table below summarizes typical conditions that serve as a robust starting point for the Suzuki coupling of 4-chloro-N-methylpyridin-2-amine, based on protocols for related substrates.[8][10]

| Component | Example 1 | Example 2 | Example 3 | Rationale for Choice |

| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II)/Pd(0) precursors that form the active catalyst in situ. |

| Ligand | - (included in source) | P(o-tolyl)₃ (4 mol%) | FcPPh₂ (6 mol%) | Electron-rich, bulky phosphine ligands are required to facilitate the challenging oxidative addition of the C-Cl bond. |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.0 equiv) | The base activates the boronic acid for transmetalation. The choice of base can significantly impact yield and must be optimized. |

| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | A mixture of an organic solvent and water is common to dissolve both the organic halide and the inorganic base/boronate salt. |

| Temperature | 80-110 °C | 100 °C | 90 °C | High temperatures are generally required to drive the oxidative addition step for aryl chlorides. |

2.1.2. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add 4-chloro-N-methylpyridin-2-amine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

For the synthesis of diaryl or aryl-alkyl amines, the Buchwald-Hartwig amination is the premier method.[11] This reaction is highly effective for coupling amines with aryl halides. As with Suzuki coupling, the use of chloropyridines requires a highly active catalyst system.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

2.2.1. Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Self-Validating System: The success of this protocol relies on the rigorous exclusion of oxygen and water, which can deactivate the palladium catalyst. The use of a pre-catalyst and a strong, non-nucleophilic base is a self-validating choice for activating less reactive aryl chlorides.

-

In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., RuPhos G3 Palladacycle, 2-5 mol%), the ligand (if not part of the pre-catalyst), and the base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv) to a dry reaction vessel.

-

Add 4-chloro-N-methylpyridin-2-amine (1.0 equiv) and the amine coupling partner (1.2 equiv).

-

Add dry, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

Expertise Behind Choices:

-

Catalyst System: For challenging chloropyridine substrates, standard catalysts like Pd(OAc)₂/PPh₃ are often ineffective.[6] Modern systems employing bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands are essential. They accelerate the rate-limiting C-Cl oxidative addition and promote the final reductive elimination step.[6]

-

Base: A strong, non-nucleophilic base is required. NaOtBu is the most common and effective choice as it is strong enough to deprotonate the amine (or the N-H of the palladium-amine complex) without acting as a competing nucleophile.[6]

Conclusion

The chloro group in 4-chloro-N-methylpyridin-2-amine serves as a versatile synthetic handle, enabling a broad range of chemical transformations crucial for the synthesis of complex molecules in pharmaceutical and materials science. Its reactivity is dominated by two principal pathways:

-

Nucleophilic Aromatic Substitution (SNAr): Driven by the electron-deficient nature of the C4 position, this pathway is ideal for the direct introduction of heteroatom nucleophiles (N, O, S).

-

Palladium-Catalyzed Cross-Coupling: With the advent of advanced catalyst systems, the relatively inert C-Cl bond can be effectively activated for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.

A thorough understanding of the electronic factors governing these reactions and the specific experimental conditions required to favor one pathway over another allows the synthetic chemist to strategically and efficiently utilize 4-chloro-N-methylpyridin-2-amine as a key building block in complex synthesis endeavors.

References

-

SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]

-

Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Filo. [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. [Link]

-

The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]

-

Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health (NIH). [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health (NIH). [Link]

-

Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. [Link]

-

The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

-

The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]